- Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis, China, , ,
Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)
![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/945950-37-8x500.png)
945950-37-8 structure
Nom du produit:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Numéro CAS:945950-37-8
Le MF:C7H7N3
Mégawatts:133.150580644608
MDL:MFCD13619883
CID:1987268
PubChem ID:51341959
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
- SureCN192778
- AG-D-03835
- OR17060
- PB13597
- CTK6C4492
- AK171635
- QWIAHMVNMONKCU-UHFFFAOYSA-N
- FCH955902
- 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
- AB0198701
- ST1191222
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- MFCD13619883
- SCHEMBL192778
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
- RZ4A845PGQ
- 945950-37-8
- CS-0050807
- SY097663
- DB-358437
- AKOS006356475
- AS-34799
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD13619883
- Piscine à noyau: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
- La clé Inchi: QWIAHMVNMONKCU-UHFFFAOYSA-N
- Sourire: N1C2=C(C=CN2)C(C)=NC=1
Propriétés calculées
- Qualité précise: 133.063997236g/mol
- Masse isotopique unique: 133.063997236g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 126
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.6
- Le xlogp3: 1.1
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1476033-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 1g |
$28.00 | 2022-05-16 | |
Ambeed | A1476033-25g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 98% | 25g |
$622.00 | 2022-05-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN094-200mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 200mg |
189.0CNY | 2021-07-17 | |
ChemScence | CS-0050807-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 1g |
$50.0 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121983-10G |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 10g |
¥ 2,607.00 | 2023-04-12 | |
TRC | M336760-2500mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 2500mg |
$316.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 100mg |
¥146.0 | 2023-09-06 | |
Chemenu | CM109171-250mg |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 95%+ | 250mg |
$67 | 2021-08-06 | |
Apollo Scientific | OR17060-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 99% | 1g |
£17.00 | 2025-03-21 | |
Ambeed | A276816-25g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 98% | 25g |
$166.0 | 2025-02-21 |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; 16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Preparation of substituted nucleoside derivatives useful as anticancer agents, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Référence
- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ; 200 min, rt
Référence
- Preparation of 7-deazapurine compounds using iron complex catalyst, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding NucleosidesJournal of Organic Chemistry, 2020, 85(2), 403-418,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 8 h, 75 °C
Référence
- Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agentBioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747,
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
Référence
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
Référence
- Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min, rt
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Référence
- Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; rt; 8 h, rt
Référence
- Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
Référence
- Method for preparing jak inhibitor key intermediate, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5 - 8.5, rt
Référence
- Process for preparation of ruxolitinib and intermediates thereof, India, , ,
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ; 10 min
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Référence
- Preparation of azaindole compounds and methods for kinase modulation, and indications therefor, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran , Water ; 25 °C; 16 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Référence
- Process and intermediates for preparing baricitinib, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
Référence
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran , N-Methyl-2-pyrrolidone ; 2 h, 0 °C
Référence
- Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Catalysts: Palladium
Référence
- Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Tetrahydrofuran ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
Référence
- Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 7H-Pyrrolo[2,3-d]pyrimidine
- Methylmagnesium Chloride (3M in THF)
- Trimethylboroxin
- 4-methyl-7-tosyl-7H-pyrrolo[2.3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-methyl-, hydrochloride (1:1)
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Littérature connexe
-
José-María Ordu?a,Natalia del Río,María-Jesús Pérez-Pérez Org. Biomol. Chem. 2023 21 5457
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Pureté:99%
Quantité:100g
Prix ($):597.0